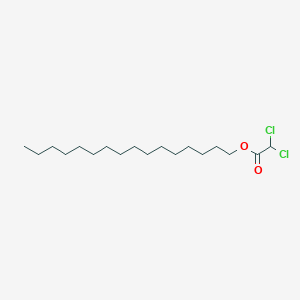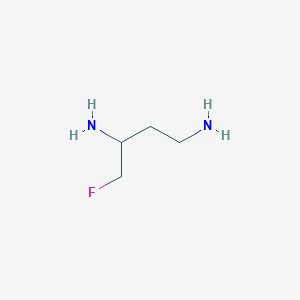
4-Fluorobutane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobutane-1,3-diamine is an organic compound with the molecular formula C4H11FN2. It is a fluorinated diamine, which means it contains two amine groups (-NH2) and one fluorine atom attached to a butane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobutane-1,3-diamine typically involves the fluorination of butane-1,3-diamine. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as hydrogen fluoride (HF) or a fluorine-containing compound, reacts with butane-1,3-diamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluorobutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction could produce primary amines .
Applications De Recherche Scientifique
4-Fluorobutane-1,3-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 4-Fluorobutane-1,3-diamine involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The amine groups can form covalent bonds with other molecules, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Butane-1,3-diamine: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Chlorobutane-1,3-diamine: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
1,3-Diaminopropane: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: 4-Fluorobutane-1,3-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Propriétés
Numéro CAS |
81982-33-4 |
|---|---|
Formule moléculaire |
C4H11FN2 |
Poids moléculaire |
106.14 g/mol |
Nom IUPAC |
4-fluorobutane-1,3-diamine |
InChI |
InChI=1S/C4H11FN2/c5-3-4(7)1-2-6/h4H,1-3,6-7H2 |
Clé InChI |
FDWLOMXJKSPBKJ-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(CF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


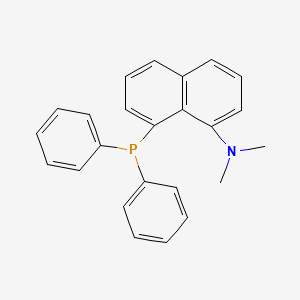
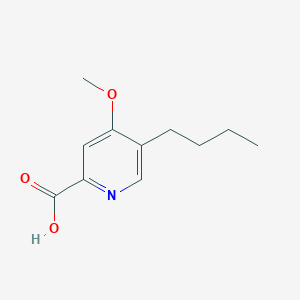
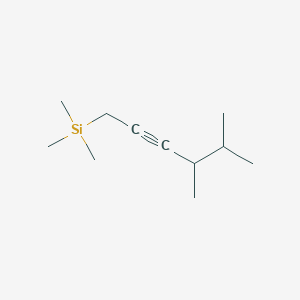
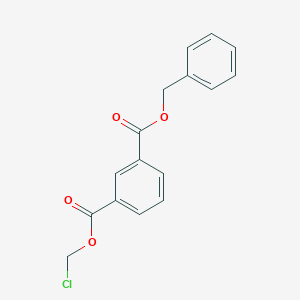
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
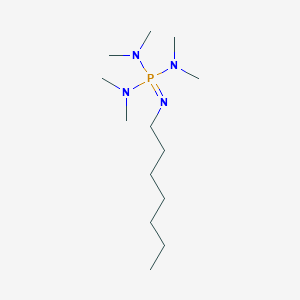
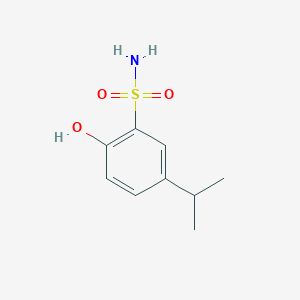
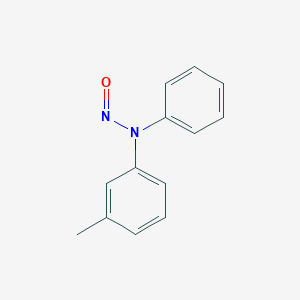
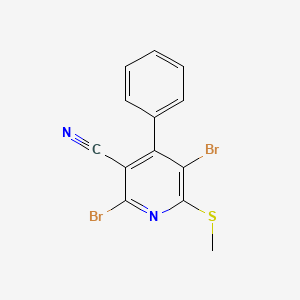
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)
![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)

